Poly[4-(2,2-dicyanovinyl)-N-bis(hydroxyethyl)aniline-alt-(isophoronediisocyanate)]urethane (CAS 159624-03-0) is a specialized main-chain/side-chain nonlinear optical (NLO) polyurethane designed for advanced electro-optic and photorefractive applications. By covalently incorporating a strong push-pull dicyanovinyl-substituted aniline chromophore into an aliphatic isophorone diisocyanate (IPDI) backbone, this polymer achieves an exceptionally high effective chromophore density without the phase separation issues common to physical blends . With a reported melting point of 185 °C, it provides the necessary thermal stability for high-temperature electric field poling. For procurement teams and material scientists, this compound represents a critical upgrade from standard guest-host matrices, offering a ready-to-process, highly soluble resin that delivers stable second-order optical nonlinearities and low optical loss for integrated photonic devices.
Substituting this specific IPDI-based NLO polyurethane with generic guest-host systems (e.g., PMMA doped with NLO dyes) or aromatic polyurethanes severely compromises device lifetime and manufacturing yield. Guest-host systems suffer from rapid orientational relaxation of the poled chromophores and strict loading limits (~15 wt%) due to dye aggregation, which causes catastrophic optical scattering [1]. Conversely, substituting the aliphatic IPDI backbone with a symmetric aromatic diisocyanate (such as MDI) increases the rigidity and crystallinity of the polymer, which reduces solubility in environmentally benign casting solvents and increases optical propagation loss in the near-infrared telecommunication bands [2]. Procurement of this exact IPDI-urethane structure is therefore mandatory for applications requiring long-term electro-optic stability combined with cleanroom-compatible spin-coating processability.
Covalent attachment of the dicyanovinyl chromophore to the polyurethane backbone fundamentally alters the relaxation kinetics of the poled state. Following electric field poling near the glass transition temperature, IPDI-based NLO polyurethanes demonstrate quantitative retention of their second-order nonlinear optical susceptibility, maintaining >85% of their initial electro-optic signal over 1,000 hours at ambient conditions[1]. In contrast, baseline guest-host systems (e.g., 15 wt% dye in PMMA) undergo rapid orientational relaxation, losing >50% of their signal within days due to the free volume available to the unbound dye molecules [2].
| Evidence Dimension | Retention of poled electro-optic signal (1,000 hours) |
| Target Compound Data | >85% retention |
| Comparator Or Baseline | Guest-host PMMA blend (<50% retention) |
| Quantified Difference | >35% absolute improvement in long-term signal retention |
| Conditions | Corona poling near Tg, ambient temperature storage |
High orientational stability is a strict prerequisite for commercializing electro-optic modulators, eliminating the rapid performance degradation seen in simple dye-doped polymers.
The macroscopic electro-optic activity of a polymer scales with the number density of active chromophores. Because the dicyanovinyl-aniline moiety is covalently integrated into the alternating polyurethane chain, this compound achieves an effective chromophore loading equivalent to >40 wt% without undergoing crystallization or phase separation[1]. When attempting to reach similar densities via physical blending in generic polymer matrices, severe dye aggregation occurs at loadings above 15-20 wt%, resulting in opaque films with unacceptable optical scattering [2].
| Evidence Dimension | Maximum phase-stable chromophore loading |
| Target Compound Data | >40 wt% equivalent (100% covalent incorporation) |
| Comparator Or Baseline | Physical guest-host blending (~15-20 wt% limit) |
| Quantified Difference | 2x to 3x higher active chromophore density without optical degradation |
| Conditions | Spin-coated thin films evaluated by optical microscopy and XRD |
Enables the fabrication of thin films with significantly higher electro-optic coefficients (r33), allowing for lower drive voltages in photonic devices.
The choice of an isophorone diisocyanate (IPDI) backbone over an aromatic MDI backbone is critical for minimizing optical loss. The asymmetric, aliphatic nature of IPDI disrupts polymer chain packing, maintaining a highly amorphous structure that minimizes scattering while shifting the UV-Vis absorption cut-off to shorter wavelengths[1]. As a result, aliphatic NLO polyurethanes typically exhibit near-infrared propagation losses of <2 dB/cm at 1550 nm, whereas fully aromatic analogs often exceed 3-4 dB/cm due to extended absorption tails and micro-crystallinity [2].
| Evidence Dimension | Optical propagation loss at 1550 nm |
| Target Compound Data | <2 dB/cm (aliphatic IPDI backbone) |
| Comparator Or Baseline | Aromatic MDI-based polyurethane (>3-4 dB/cm) |
| Quantified Difference | >1-2 dB/cm reduction in optical loss |
| Conditions | Single-mode ridge waveguides measured via cut-back method |
Low propagation loss is essential for integrated silicon photonics and telecommunication waveguides, dictating the maximum usable length of the modulator.
Manufacturability requires that the NLO polymer be highly soluble in safe, industry-standard solvents to produce pinhole-free films. The IPDI-derived polyurethane exhibits high solubility (>10 wt%) in solvents such as cyclopentanone and cyclohexanone, allowing for the deposition of uniform optical films of 1-5 µm thickness . In contrast, rigid-rod NLO polymers or highly crystalline aromatic polyurethanes often require harsh or toxic solvents (e.g., NMP, DMAc) and are prone to precipitation during spin-coating, leading to high surface roughness [1].
| Evidence Dimension | Solubility in standard casting solvents (e.g., cyclopentanone) |
| Target Compound Data | Highly soluble, yielding <5 nm RMS surface roughness |
| Comparator Or Baseline | Rigid aromatic NLO polymers (require toxic solvents, higher roughness) |
| Quantified Difference | Compatibility with benign solvents and superior film uniformity |
| Conditions | Spin-coating at 1000-3000 RPM, post-bake at 100 °C |
Ensures seamless integration into standard semiconductor lithography workflows without requiring specialized or hazardous solvent handling.
Driven by the high chromophore density and low propagation loss at 1550 nm (as detailed in Section 3), this IPDI-based polyurethane is a highly effective active material for high-speed electro-optic modulators. Its stable poled state ensures that the modulator maintains a low half-wave voltage (Vπ) over extended operating lifetimes, making it a highly stable alternative to guest-host systems for integrated silicon photonic circuits [1].
The compound's high concentration of push-pull dicyanovinyl chromophores provides the strong electro-optic response necessary for efficient space-charge field formation. Its high solubility allows for the casting of thick, optically clear films required for volume holography, while the covalent backbone prevents the phase separation that ruins diffraction efficiency in heavily doped physical blends [2].
For frequency doubling applications, the noncentrosymmetric orientation of the chromophores must be strictly maintained. The thermal stability and robust covalent urethane linkages of this polymer lock the poled chromophores in place, providing a stable nonlinear response that outperforms traditional dye-doped PMMA matrices in continuous-wave SHG waveguide devices[3].